molecular formula C8H8ClNS B2673955 6-chloro-3,4-dihydro-2H-1,4-benzothiazine CAS No. 89979-18-0

6-chloro-3,4-dihydro-2H-1,4-benzothiazine

Cat. No.: B2673955
CAS No.: 89979-18-0
M. Wt: 185.67
InChI Key: MQJYQSKAJAUCJD-UHFFFAOYSA-N
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Description

6-chloro-3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic compound with the molecular formula C8H8ClNS and a molecular weight of 185.67 g/mol . It is characterized by a benzothiazine ring system, which includes a sulfur and nitrogen atom in the ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3,4-dihydro-2H-1,4-benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by cyclization to form the benzothiazine ring . The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3,4-dihydro-2H-1,4-benzothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Biological Activity

6-Chloro-3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a benzothiazine ring structure with a chlorine substituent at the 6th position. The presence of chlorine enhances its reactivity and biological activity compared to its non-halogenated counterparts.

Molecular Formula : C8H8ClNS
CAS Number : 1171671-50-3

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown significant antimicrobial effects against various bacterial strains. Its mechanism likely involves disruption of microbial cell membranes or inhibition of essential enzymes.
  • Anticancer Potential : Preliminary studies suggest that derivatives of benzothiazine compounds can inhibit mitochondrial respiratory complex II (CII), which is crucial for cancer cell metabolism. This inhibition can lead to selective cytotoxicity in cancer cells while sparing normal cells .
  • Neuroprotective Effects : Some studies have indicated that benzothiazine derivatives may offer neuroprotective benefits, potentially through modulation of oxidative stress pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those associated with cancer cell survival.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

Study on Anticancer Activity

A study examining the structure-activity relationship (SAR) of benzothiazine derivatives found that modifications at the 6-position significantly enhanced anticancer activity against prostate cancer and triple-negative breast cancer (TNBC) cell lines. The most potent derivatives exhibited IC50 values in the micromolar range, indicating effective inhibition of cell viability .

Antimicrobial Efficacy

Research conducted on various benzothiazine derivatives demonstrated their effectiveness against resistant strains of bacteria. The study highlighted that the presence of halogens, such as chlorine in this compound, was crucial for enhancing antimicrobial potency .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to other related compounds:

CompoundAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
This compoundHighModeratePotential
8-Chloro-3,4-dihydro-2H-1,4-benzothiazineModerateLowNot reported
Non-halogenated benzothiazinesLowLowMinimal

Properties

IUPAC Name

6-chloro-3,4-dihydro-2H-1,4-benzothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNS/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJYQSKAJAUCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1)C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89979-18-0
Record name 6-chloro-3,4-dihydro-2H-1,4-benzothiazine
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